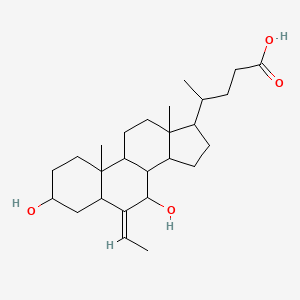![molecular formula C21H20O12 B12094953 7-[(beta-D-Glucopyranosyl)oxy]-3',4',5,8-tetrahydroxyflavone](/img/structure/B12094953.png)
7-[(beta-D-Glucopyranosyl)oxy]-3',4',5,8-tetrahydroxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-[(beta-D-Glucopyranosyl)oxy]-3’,4’,5,8-Tetrahydroxyflavon kann durch chemische Synthese oder Extraktion aus natürlichen Quellen erfolgen. Die chemische Synthese beinhaltet die Glykosylierung von Hypolaetin mit beta-D-Glucopyranose unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise die Verwendung eines Glykosyldonors, wie z. B. eines Glucosylbromids, und eines Katalysators wie Silbercarbonat in einem organischen Lösungsmittel .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung erfolgt häufig durch Extraktion aus pflanzlichen Quellen. Das Pflanzenmaterial wird einer Lösungsmittelextraktion unterzogen, gefolgt von einer Reinigung mit chromatographischen Techniken. Dieses Verfahren stellt sicher, dass die Verbindung in reiner Form isoliert wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-[(beta-D-Glucopyranosyl)oxy]-3’,4’,5,8-Tetrahydroxyflavon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, wodurch ihre biologische Aktivität beeinflusst wird.
Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Essigsäureanhydrid und Benzoylchlorid werden für die Acetylierung bzw. Benzoylierung verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate der ursprünglichen Verbindung .
Wissenschaftliche Forschungsanwendungen
7-[(beta-D-Glucopyranosyl)oxy]-3’,4’,5,8-Tetrahydroxyflavon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung für die Untersuchung von Glykosylierungsreaktionen und Flavonoidchemie verwendet.
Biologie: Untersucht wird seine Rolle in den Abwehrmechanismen von Pflanzen und seine Auswirkungen auf zelluläre Prozesse.
Medizin: Erforscht werden seine potenziellen therapeutischen Wirkungen, einschließlich antioxidativer, entzündungshemmender und krebshemmender Eigenschaften.
Industrie: Wird bei der Entwicklung von Naturheilprodukten und Nahrungsergänzungsmitteln eingesetzt
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege:
Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress, indem es Wasserstoffatome von seinen Hydroxylgruppen abgibt.
Entzündungshemmende Aktivität: Hemmt die Produktion von pro-inflammatorischen Zytokinen und Enzymen, wie z. B. COX-2.
Krebshemmende Aktivität: Induziert Apoptose in Krebszellen durch Modulation von Signalwegen, einschließlich der MAPK- und PI3K/Akt-Signalwege
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways, including the MAPK and PI3K/Akt pathways
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Luteolin 7-O-glucosid: Ein weiteres Flavonoidglykosid mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften.
Quercetin 3-O-glucosid: Bekannt für seine starke antioxidative Aktivität und seine potenziellen gesundheitlichen Vorteile.
Kaempferol 3-O-glucosid: Zeigt antioxidative, entzündungshemmende und krebshemmende Aktivitäten
Einzigartigkeit
7-[(beta-D-Glucopyranosyl)oxy]-3’,4’,5,8-Tetrahydroxyflavon ist einzigartig aufgrund seines spezifischen Glykosylierungsmusters und des Vorhandenseins mehrerer Hydroxylgruppen, die zu seinen unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen beitragen .
Eigenschaften
Molekularformel |
C21H20O12 |
|---|---|
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-14-16(27)18(29)19(30)21(33-14)32-13-5-11(26)15-10(25)4-12(31-20(15)17(13)28)7-1-2-8(23)9(24)3-7/h1-5,14,16,18-19,21-24,26-30H,6H2 |
InChI-Schlüssel |
BIPHTXZNUUXTIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12094876.png)
![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B12094880.png)
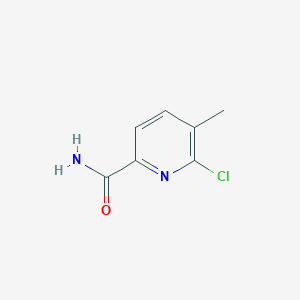
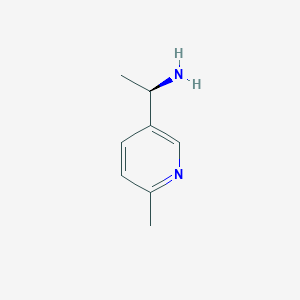

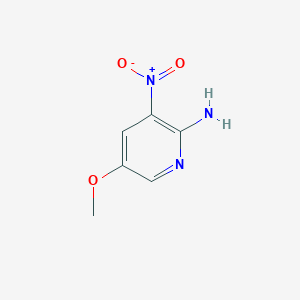
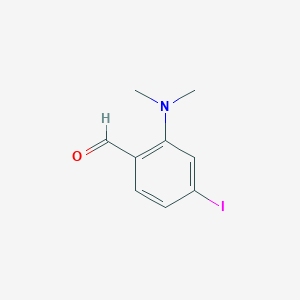

![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,phenylmethyl ester](/img/structure/B12094917.png)
![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)
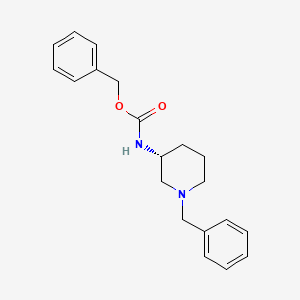
![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)
